Naphtho[2,1-d]thiazol-2-ylamine
Overview
Description
Naphtho[2,1-d]thiazol-2-ylamine is a chemical compound that belongs to the class of thiazole derivatives. This compound has garnered significant interest due to its potential applications in various fields, including pharmacology and material science. Its unique structure, which combines a naphthalene ring with a thiazole ring, contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
Naphtho[2,1-d]thiazol-2-ylamine primarily targets KCa2 and KCa3.1 potassium channels . These channels are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .
Mode of Action
This compound acts as an activator of these channels . It is found to be 10 to 20 times more potent than riluzole, a neuroprotectant . It activates KCa2.1 with EC50 values of 430 nM and 2.9 μM, KCa2.2 with an EC50 value of 1.9 μM, KCa2.3 with EC50 values of 1.2 and 2.9 μM, and KCa3.1 with EC50 values of 115 and 260 nM .
Biochemical Pathways
The activation of KCa2 and KCa3.1 potassium channels by this compound potentiates the endothelium-derived hyperpolarizing factor (EDHF) response . This response is crucial for the regulation of vascular tone and contributes to the control of blood pressure .
Pharmacokinetics
The compound SKA-31, a more “drug-like” form of this compound, has a half-life of 12 hours . This allows it to potentiate the EDHF-mediated dilations of carotid arteries from KCa3.1 (+/+) mice .
Result of Action
Administration of 10 and 30 mg/kg SKA-31 lowered mean arterial blood pressure by 4 and 6 mm Hg in normotensive mice and by 12 mm Hg in angiotensin-II-induced hypertension . These effects were absent in KCa3.1-deficient mice .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For instance, its blood pressure-lowering effect is not observed in KCa3.1-deficient mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-d]thiazol-2-ylamine typically involves the reaction of naphthalene derivatives with thioamides under specific conditions. One common method includes the cyclization of 2-aminonaphthalene with thiourea in the presence of a catalyst such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-d]thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alkoxides; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Anthra[2,1-d]thiazol-2-ylamine (SKA-20)
- Naphtho[1,2-d]thiazol-2-ylamine (SKA-31)
Uniqueness
Naphtho[2,1-d]thiazol-2-ylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds like Naphtho[1,2-d]thiazol-2-ylamine, it exhibits different potency and selectivity towards potassium channel activation . This makes it a valuable compound for targeted therapeutic applications and further research.
Properties
IUPAC Name |
benzo[g][1,3]benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVQRUORYRZNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356956 | |
Record name | Naphtho[2,1-d]thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-55-0 | |
Record name | Naphtho[2,1-d]thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | naphtho[2,1-d][1,3]thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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